D-Sorbitol-d8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

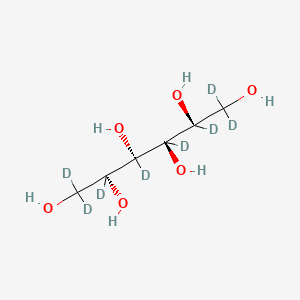

D-Sorbitol-d8, also known as Sorbitol-d8 or D-Glucitol-d8, is a deuterium-labeled form of D-Sorbitol. It is a six-carbon sugar alcohol that can be used as a sugar substitute. The compound is often utilized in scientific research due to its stable isotopic labeling, which makes it valuable for various analytical and experimental purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Sorbitol-d8 is synthesized by the hydrogenation of D-Glucose in the presence of deuterium gas. The reaction typically involves a platinum catalyst and is carried out under high pressure and temperature conditions. The deuterium atoms replace the hydrogen atoms in the D-Sorbitol molecule, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity. The deuterium gas used in the reaction is often sourced from heavy water (D2O), and the reaction conditions are optimized to maximize the incorporation of deuterium atoms into the D-Sorbitol molecule .

Chemical Reactions Analysis

Types of Reactions

D-Sorbitol-d8 undergoes various chemical reactions, including:

Reduction: The compound can be reduced back to D-Glucose-d8 under specific conditions.

Substitution: Deuterium atoms in this compound can be substituted with other isotopes or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Sorbitol dehydrogenase, NAD+, and appropriate buffers.

Reduction: Hydrogen gas and suitable catalysts.

Substitution: Various isotopic or functional group reagents depending on the desired substitution.

Major Products Formed

Oxidation: D-Fructose-d8

Reduction: D-Glucose-d8

Substitution: Various isotopically labeled or functionalized derivatives of this compound.

Scientific Research Applications

D-Sorbitol-d8 is a stable isotope-labeled form of D-Sorbitol, a six-carbon sugar alcohol . The presence of deuterium (heavy hydrogen) or carbon-13 isotopes makes it valuable in various scientific research applications, particularly in metabolic studies and molecular interactions.

Scientific Research Applications

- Metabolic Studies : this compound serves as a tracer in metabolic pathway studies, allowing researchers to track biochemical processes more effectively using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.

- Pharmacokinetic Research : Deuterated drugs, like this compound, can alter pharmacokinetic and metabolic profiles, making them useful in drug development. The deuterium isotope effect can affect drug absorption, distribution, metabolism, and excretion (ADME) properties .

- Analytical Chemistry : this compound is used as an internal standard in mass spectrometry for the quantification of D-Sorbitol in complex biological matrices.

- Excipient and Stabilizing Agent: D-Sorbitol can be used as a stabilizing excipient, an isotonicity agent, sweetener, humectant, thickener, and dietary supplement .

Properties of D-Sorbitol

- Particle Size Distribution: D-Sorbitol's particle size distribution is a key physical property that affects its use in filaments for 3D printing . D-Sorbitol from certain manufacturers can achieve less than 2% diameter variability due to its unique particle size distribution .

- Morphology: D-Sorbitol particles exhibit distinct morphologies under scanning electron microscopy (SEM), with variations observed between different D-Sorbitol samples .

D-Sorbitol and D-Glucose Conversion

- Catalysis: D-Sorbitol can be produced from D-glucose via hydrogenation, with ruthenium nanoparticles acting as catalysts . High D-sorbitol yields (up to 98.6%) can be achieved at 120 °C for 1.5 hours, with a D-glucose conversion rate of 99.7% .

- Reaction Conditions: The production of D-Sorbitol is favored by low D-glucose concentrations, high H2 pressures, and low reaction temperatures to suppress undesired polymerization side reactions .

Role of Polyphenols

- Health Benefits: Polyphenols, which can be found in cocoa, have documented health benefits, including positive effects on cardiovascular, immunological, and digestive health .

- Antioxidant and Anti-inflammatory Effects: Cocoa polyphenols exhibit antioxidant and anti-inflammatory effects . Studies have investigated the bioavailability and effects of cocoa polyphenols on various health parameters .

- Anticancer Potential: Polyphenols present in black tea have anticancer potential by inhibiting increase and proliferation in prostate cancer cells . Flavonoids, a class of polyphenols, also play a role in cancer prevention .

- Cardiovascular Protection: Polyphenols can minimize the risk of coronary heart diseases by preventing the oxidation of low-density lipoprotein (LDL) and improving endothelial function .

- Diabetes: Polyphenols may improve the health of patients with diabetes and related conditions .

Data Table

| Application | Description | Analytical Technique(s) |

|---|---|---|

| Metabolic Studies | Acts as a tracer to study metabolic pathways. | NMR spectroscopy |

| Pharmacokinetic Research | Used to study the ADME properties of drugs. | Mass spectrometry |

| Catalyst in Glucose Conversion | Used in the hydrogenation of D-glucose to D-sorbitol. | XRD, TEM |

| Stabilizing agent | Functions as a stabilizing excipient, isotonicity agent, sweetener, humectant, thickener, and dietary supplement. | N/A |

Mechanism of Action

D-Sorbitol-d8 exerts its effects primarily through its role as a sugar alcohol. It can act as a laxative by drawing water into the large intestine, thereby stimulating bowel movements . Additionally, its deuterium labeling allows it to be used as a tracer in various biochemical and pharmacokinetic studies, providing insights into metabolic and enzymatic processes .

Comparison with Similar Compounds

Similar Compounds

D-Sorbitol: The non-deuterated form of D-Sorbitol-d8, commonly used as a sugar substitute and in various industrial applications.

D-Mannitol: Another six-carbon sugar alcohol with similar properties but different stereochemistry.

Xylitol: A five-carbon sugar alcohol used as a sugar substitute with different metabolic pathways.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly valuable in research applications where stable isotopic tracers are required. This labeling allows for precise tracking and analysis of metabolic and enzymatic processes, providing insights that are not possible with non-labeled compounds .

Biological Activity

D-Sorbitol-d8, a deuterated form of D-sorbitol, is a sugar alcohol widely used in various applications, including food and pharmaceuticals. Its unique isotopic labeling allows for specific studies in metabolic pathways and biological interactions. This article explores the biological activity of this compound, focusing on its metabolic roles, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H14O6 and is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the D-sorbitol molecule. This modification enhances its stability and alters its metabolic processing, making it a valuable compound for research.

Metabolic Pathways

D-Sorbitol is primarily metabolized through the polyol pathway, where it is converted to fructose by the enzyme sorbitol dehydrogenase. The deuterated form, this compound, can be utilized to trace metabolic pathways in vivo and in vitro studies. Research indicates that this compound may influence glucose metabolism and insulin sensitivity, which are critical factors in managing diabetes and related conditions.

Table 1: Comparison of Metabolic Pathways

| Compound | Pathway | Key Enzyme | Product |

|---|---|---|---|

| D-Sorbitol | Polyol Pathway | Sorbitol Dehydrogenase | Fructose |

| This compound | Polyol Pathway | Sorbitol Dehydrogenase | Fructose-d8 |

Biological Activities

- Antioxidant Properties : this compound exhibits antioxidant activity, which can help mitigate oxidative stress in cells. This property is particularly relevant in conditions like diabetes where oxidative damage plays a significant role.

- Isotonic Agent : It serves as an effective isotonicity agent in pharmaceutical formulations, ensuring that drugs maintain their efficacy without causing cellular damage.

- Stabilizing Excipients : In food science, this compound functions as a stabilizing excipient, enhancing the shelf life and stability of various products.

Case Study 1: Impact on Diabetes Management

A study published in Diabetes Care explored the effects of sugar alcohols, including D-sorbitol and its deuterated variant, on glycemic control. The findings indicated that patients consuming products containing D-sorbitol experienced improved glycemic responses compared to those consuming regular sugars. This suggests that this compound could be beneficial for diabetic patients by providing sweetness without significant blood sugar spikes .

Case Study 2: Metabolic Tracing

In a metabolic tracing study conducted with rodents, researchers utilized this compound to investigate its role in energy metabolism. The results demonstrated that this compound was efficiently metabolized and contributed to energy production pathways, highlighting its potential use in metabolic studies .

Research Findings

Recent studies have further elucidated the biological activities of this compound:

- Neuroprotective Effects : Research has indicated that D-sorbitol may have neuroprotective properties, potentially aiding in conditions such as diabetic neuropathy.

- Role in Retinal Health : Another study examined the role of D-sorbitol in diabetic retinopathy, suggesting that its modulation of osmotic balance might help protect retinal cells from damage .

- Pharmacological Applications : Ongoing research into the pharmacological applications of this compound includes its use as a carrier for drug delivery systems due to its biocompatibility and safety profile .

Properties

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

190.22 g/mol |

IUPAC Name |

(2S,3R,4R,5R)-1,1,2,3,4,5,6,6-octadeuteriohexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2,2D2,3D,4D,5D,6D |

InChI Key |

FBPFZTCFMRRESA-NHQJSRGRSA-N |

Isomeric SMILES |

[2H][C@]([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)([C@]([2H])(C([2H])([2H])O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.